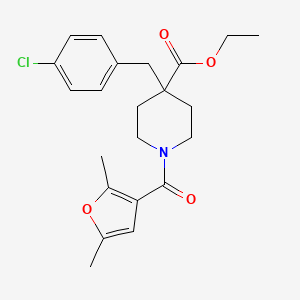![molecular formula C21H29N5O4S B6027182 4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6027182.png)
4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[(2,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine, commonly known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. DSP-4 is a selective neurotoxin that has been shown to selectively damage noradrenergic neurons, making it a useful tool for studying the role of the noradrenergic system in various physiological and pathological processes.
作用机制
The mechanism of action of DSP-4 involves the selective destruction of noradrenergic neurons. Specifically, DSP-4 is taken up by noradrenergic neurons and is then converted into a toxic metabolite that damages the neurons. This selective destruction of noradrenergic neurons makes DSP-4 a useful tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DSP-4 are primarily related to the selective destruction of noradrenergic neurons. This can lead to a variety of effects depending on the specific physiological system being studied. For example, in studies of blood pressure regulation, DSP-4 has been shown to lead to a decrease in blood pressure due to the loss of noradrenergic input to the cardiovascular system.
实验室实验的优点和局限性
The primary advantage of using DSP-4 in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively study the role of the noradrenergic system in various physiological and pathological processes. However, there are also some limitations to using DSP-4. For example, the toxic effects of DSP-4 can be variable depending on the specific experimental conditions, which can make it difficult to interpret results.
未来方向
There are many potential future directions for research involving DSP-4. One area of interest is the role of the noradrenergic system in various psychiatric disorders, such as depression and anxiety. DSP-4 has already been used in a number of studies in this area, but there is still much to be learned about the specific mechanisms involved. Another potential area of research is the role of the noradrenergic system in various neurological disorders, such as Parkinson's disease and Alzheimer's disease. DSP-4 may be a useful tool for studying these disorders and developing new treatments. Finally, there is also potential for using DSP-4 in studies of the role of the noradrenergic system in various physiological processes, such as immune function and metabolism.
合成方法
DSP-4 can be synthesized using a variety of methods, including the reaction of 4,6-dichloropyrimidine with piperidine and 2,4-dimethoxybenzenesulfonyl chloride. The resulting compound can then be purified using standard techniques such as column chromatography.
科学研究应用
DSP-4 has been used extensively in scientific research to study the role of the noradrenergic system in a variety of physiological and pathological processes. For example, DSP-4 has been used to study the role of the noradrenergic system in regulating blood pressure, as well as in the development of various psychiatric disorders such as depression and anxiety.
属性
IUPAC Name |
4-[4-(2,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-29-17-6-7-19(18(14-17)30-2)31(27,28)26-12-10-25(11-13-26)21-15-20(22-16-23-21)24-8-4-3-5-9-24/h6-7,14-16H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEMHUYBXVBHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-hydroxycyclohexyl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6027104.png)
![ethyl 4-{[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B6027108.png)

![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6027118.png)
![3-{[(4-sec-butylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6027124.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6027132.png)

![1-[(dimethylamino)sulfonyl]-N-(2-ethoxybenzyl)-3-piperidinecarboxamide](/img/structure/B6027155.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6027159.png)
![1-[2-(acetylamino)-3-phenylacryloyl]proline](/img/structure/B6027166.png)

![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6027174.png)
![N-(4-acetylphenyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6027193.png)
![5-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6027204.png)